chemical structure and properties of 4-Acetamidophenyl 2-chloroacetate
chemical structure and properties of 4-Acetamidophenyl 2-chloroacetate
An In-Depth Technical Guide to 4-Acetamidophenyl 2-chloroacetate: Synthesis, Characterization, and Application
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Acetamidophenyl 2-chloroacetate, a key chemical intermediate in pharmaceutical synthesis. The document delves into its chemical structure, physicochemical properties, and detailed synthesis protocols. Emphasis is placed on the scientific rationale behind experimental procedures, methods for analytical characterization, and its principal application in the development of the paracetamol prodrug, Propacetamol. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this compound.
Introduction: Strategic Importance in Prodrug Synthesis
4-Acetamidophenyl 2-chloroacetate (CAS No. 17321-63-0) is an ester derivative of paracetamol (4-Acetamidophenol). While not an active pharmaceutical ingredient (API) itself, it holds significant strategic importance as the pivotal precursor in the synthesis of Propacetamol.[1] Propacetamol is a water-soluble prodrug of paracetamol, designed for intravenous administration, allowing for rapid achievement of therapeutic concentrations when oral administration is not feasible. Understanding the synthesis and properties of 4-Acetamidophenyl 2-chloroacetate is therefore critical for process chemists and pharmaceutical developers working on parenteral analgesics. This guide provides the fundamental chemistry, validated protocols, and expert insights required to effectively synthesize, purify, and utilize this compound.
Chemical Identity and Physicochemical Properties
A precise understanding of the compound's identity and properties is the foundation of all subsequent experimental work.
Chemical Structure
The molecule consists of a paracetamol core esterified at the phenolic hydroxyl group with chloroacetic acid.
Caption: Chemical Structure of 4-Acetamidophenyl 2-chloroacetate.
Core Chemical Identifiers
The fundamental identifiers for 4-Acetamidophenyl 2-chloroacetate are summarized below for unambiguous reference.
| Identifier | Value | Source(s) |
| CAS Number | 17321-63-0 | [2][3] |
| Molecular Formula | C₁₀H₁₀ClNO₃ | [2][3] |
| Molecular Weight | 227.64 g/mol | [2][3] |
| IUPAC Name | 4-acetamidophenyl 2-chloroacetate | [3][4] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC(=O)CCl | [2][4] |
| InChIKey | XUUVNQDYDVGMBF-UHFFFAOYSA-N | [2][4] |
| Synonyms | 4-Acetamidophenol chloroacetate, Propacetamol Impurity 4 | [3][4] |
Physicochemical Properties
These properties are critical for determining appropriate solvents for reaction and purification, as well as for predicting the compound's behavior in various experimental settings.
| Property | Value | Source(s) |
| Melting Point | 184.75 °C | [3] |
| Boiling Point (Predicted) | 410.4 ± 25.0 °C | [3][5] |
| Water Solubility | 0.28 g/L (at 37 °C) | [3][4] |
| LogP | 1.86220 | [2] |
| Storage Temperature | 2-8 °C, Inert Atmosphere | [3][6] |
| Appearance | White to off-white solid | Inferred |
Synthesis and Purification
The most direct and widely cited method for synthesizing 4-Acetamidophenyl 2-chloroacetate is the esterification of 4-Acetamidophenol (paracetamol) with chloroacetyl chloride.[2][3][4]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of the target compound.
Causality in Experimental Design
-
Choice of Reagents : Paracetamol is the obvious starting scaffold. Chloroacetyl chloride is a highly reactive acylating agent, ideal for this esterification due to the electrophilicity of the acyl chloride carbon.
-
Role of the Base : A non-nucleophilic organic base like triethylamine (TEA) is crucial. It serves to deprotonate the phenolic hydroxyl group of paracetamol, forming a more nucleophilic phenoxide ion. This significantly accelerates the rate of reaction with chloroacetyl chloride. TEA also neutralizes the HCl byproduct generated during the reaction, preventing potential side reactions.
-
Solvent Selection : A polar aprotic solvent such as tetrahydrofuran (THF) or dioxane is preferred.[7] These solvents can dissolve the reactants but do not participate in the reaction (unlike protic solvents like water or alcohols).
-
Temperature Control : The reaction is highly exothermic. Maintaining a low temperature (e.g., -15 °C to 0°C) is critical to control the reaction rate and minimize the formation of impurities.[1]
Step-by-Step Synthesis Protocol
This protocol is a self-validating system designed for high purity and yield.
-
Preparation : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add 4-Acetamidophenol (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Cooling : Cool the resulting suspension to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Base Addition : Add triethylamine (1.1 equivalents) dropwise to the stirred suspension, ensuring the temperature does not exceed -10 °C.
-
Acylation : Dissolve chloroacetyl chloride (1.1 equivalents) in anhydrous THF and add it dropwise via the dropping funnel to the reaction mixture over 30-60 minutes. Maintain the temperature at or below 0 °C throughout the addition.
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.[7] Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/petroleum ether 1:1), observing the consumption of the 4-Acetaminophenol spot.[8]
-
Work-up : Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt precipitate. Concentrate the filtrate under reduced pressure.
-
Purification : Recrystallize the crude solid from hot ethanol.[1] The desired product will crystallize upon cooling.
-
Isolation : Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 4-Acetamidophenyl 2-chloroacetate.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following analytical techniques are standard.
Spectroscopic Analysis
While specific spectra are proprietary, the expected signals based on the molecule's structure are described below.
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 2.1 ppm (3H, -COCH₃).- A singlet around 4.3 ppm (2H, -COCH₂Cl).- A set of doublets in the aromatic region (7.0-7.6 ppm, 4H, AA'BB' system).- A broad singlet for the amide proton (>9.5 ppm, 1H, -NH). |
| ¹³C NMR | - A signal around 24 ppm (-COCH₃).- A signal around 41 ppm (-CH₂Cl).- Four distinct signals in the aromatic region (approx. 120-145 ppm).- Two carbonyl signals (approx. 165-170 ppm, ester and amide). |
| IR Spectroscopy | - A strong C=O stretching band for the ester around 1750-1770 cm⁻¹.- A strong C=O stretching band for the amide (Amide I) around 1670 cm⁻¹.- An N-H stretching band around 3300 cm⁻¹.- A C-Cl stretching band around 700-800 cm⁻¹ |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 227.- An isotope peak (M+2) at m/z 229 with ~1/3 the intensity of M⁺, characteristic of a single chlorine atom.- Fragmentation patterns corresponding to the loss of key functional groups. |
Chromatographic Purity
-
Thin-Layer Chromatography (TLC) : As mentioned in the synthesis protocol, TLC is an effective tool for real-time reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment, a reverse-phase HPLC method should be developed and validated. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a typical starting point. Purity should exceed 98% for use in subsequent pharmaceutical synthesis steps.
Application: Synthesis of Propacetamol
The primary utility of 4-Acetamidophenyl 2-chloroacetate is its role as the direct precursor to Propacetamol.[1]
Conversion Pathway
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. (4-acetamidophenyl) 2-chloroacetate | CAS#:17321-63-0 | Chemsrc [chemsrc.com]
- 3. 4-(Acetylamino)phenyl chloroacetate | 17321-63-0 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-(Acetylamino)phenyl chloroacetate CAS#: 17321-63-0 [m.chemicalbook.com]
- 6. 17321-63-0|4-Acetamidophenyl 2-chloroacetate|BLD Pharm [bldpharm.com]
- 7. CN101353314A - Preparation of propacetamol hydrochloride - Google Patents [patents.google.com]
- 8. pure.aber.ac.uk [pure.aber.ac.uk]

